5-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide
Description
This compound is a benzofuran-based carboxamide derivative characterized by a 5-chloro-3,6-dimethylbenzofuran core linked to a substituted ethylamine moiety. The ethylamine chain features a 4-methoxyphenyl group and a pyrrolidine ring, which likely influence its physicochemical properties and biological interactions. The structural complexity of this compound, particularly the pyrrolidinylethyl and 4-methoxyphenyl substituents, distinguishes it from simpler benzofuran analogs.
Properties
Molecular Formula |
C24H27ClN2O3 |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
5-chloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H27ClN2O3/c1-15-12-22-19(13-20(15)25)16(2)23(30-22)24(28)26-14-21(27-10-4-5-11-27)17-6-8-18(29-3)9-7-17/h6-9,12-13,21H,4-5,10-11,14H2,1-3H3,(H,26,28) |
InChI Key |
ISVUCMPASVYGFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the chloro, methoxyphenyl, and pyrrolidine substituents. Common reagents used in these steps include chlorinating agents, methoxyphenyl derivatives, and pyrrolidine. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as amines or ethers.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related benzofuran derivatives from the literature:
Structural and Functional Analysis
Benzofuran Core Modifications
- Halogenation : The 5-chloro substitution in the target compound is common in benzofuran derivatives to enhance metabolic stability and binding affinity to hydrophobic pockets in biological targets .
Side-Chain Variations
- Pyrrolidinylethyl vs. Sulfamoylphenyl : The pyrrolidine moiety in the target compound may confer CNS activity due to its similarity to neuroactive amines, whereas the sulfamoyl group in enhances aqueous solubility and hydrogen-bonding capacity.
- 4-Methoxyphenyl vs. In contrast, 4-fluorophenyl in introduces electronegativity, altering binding kinetics.
Research Findings and Gaps
- Physicochemical Data : While molecular weights and formulas are available for analogs (e.g., ), the target compound lacks published data on logP, solubility, or spectroscopic characterization.
- Biological Studies: No direct activity data exist for the target compound.
- Synthetic Challenges : The pyrrolidinylethyl group in the target compound may pose synthetic hurdles compared to the sulfamoylphenyl derivatives in , which utilize straightforward coupling reactions.
Biological Activity
Overview of 5-Chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide
This compound is a synthetic compound that belongs to the class of benzofuran derivatives. Its structure suggests potential interactions with various biological targets due to the presence of multiple functional groups, including a chloro group, a methoxyphenyl moiety, and a pyrrolidine ring.
Pharmacological Properties
The compound's pharmacological profile is likely influenced by its structural components:
- Chloro Substituent : Chlorine atoms can enhance lipophilicity and influence receptor binding.
- Pyrrolidine Ring : Compounds containing pyrrolidine often exhibit diverse biological activities, including analgesic and anti-inflammatory effects.
- Methoxy Group : The methoxy group can modulate the electronic properties of the molecule, potentially affecting its interaction with biological targets.
Case Studies and Research Findings
Although direct studies on this specific compound are scarce, research into related benzofuran derivatives provides insights into possible biological activities:
- Antibacterial Activity : In vitro studies have demonstrated that certain benzofuran derivatives possess significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values often range from 0.0039 to 0.025 mg/mL for effective compounds in this class .
- Antifungal Activity : Similar derivatives also show antifungal activity against species such as Candida albicans, with MIC values indicating moderate effectiveness .
- Neuroactive Properties : Some studies suggest that benzofuran-based compounds can modulate neurotransmitter systems, impacting mood and cognitive functions. This is particularly relevant for compounds interacting with serotonin or dopamine receptors.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Pathogen/Mechanism | MIC (mg/mL) |
|---|---|---|---|
| Benzofuran Derivative A | Antibacterial | Staphylococcus aureus | 0.005 |
| Benzofuran Derivative B | Antifungal | Candida albicans | 0.01 |
| Pyrrolidine Derivative C | Neuroactive | Serotonin Receptors | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
